molecular formula C10H10BrF2NO2 B14057606 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one

1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one

Cat. No.: B14057606
M. Wt: 294.09 g/mol
InChI Key: NAHNDVKGTMPIIQ-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one is a synthetic organic compound with a unique structure that includes an amino group, a difluoromethoxy group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a difluoromethoxy-substituted aromatic compound with an amino group, followed by bromination of the propanone side chain . The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution and bromination reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols or alkanes.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino group and difluoromethoxy moiety play crucial roles in binding to enzymes or receptors, leading to the modulation of biological activities. The bromopropanone side chain may also participate in covalent bonding with target proteins, affecting their function.

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals.

Biological Activity

1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one is a synthetic organic compound with notable structural features that confer potential biological activity. This compound's molecular formula is C10H10BrF2NO2, with a molecular weight of approximately 294.09 g/mol. Its unique combination of functional groups, including an amino group, a difluoromethoxy substituent, and a brominated propanone moiety, positions it as a candidate for various medicinal applications.

Chemical Structure and Properties

The compound features:

  • Amino Group : Contributes to its nucleophilicity and potential interaction with biological targets.
  • Difluoromethoxy Substituent : Enhances lipophilicity, which may influence pharmacokinetic properties.
  • Bromopropanone Moiety : Can participate in covalent bonding with nucleophilic residues in proteins.

Structural Comparison

Compound NameMolecular FormulaNotable Features
This compoundC10H10BrF2NO2Unique difluoromethoxy group
1-(2-Amino-4-chlorophenyl)-3-bromopropan-2-oneC10H10BrClNO2Chlorine instead of fluorine
1-(2-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-oneC10H10BrF2NO2Similar structure with different substitution pattern

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate the activity of enzymes or receptors through its amino and brominated groups.

Potential Biological Targets

  • Enzymatic Inhibition : The bromopropanone moiety allows for covalent bonding with nucleophilic sites on proteins, potentially inhibiting enzyme activity.
  • Receptor Interaction : The amino group may facilitate binding to receptor sites, influencing signal transduction pathways.

Case Studies and Research Findings

  • Anticancer Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of brominated propanones have shown promise in inhibiting proliferation in breast cancer models.
    • A study demonstrated that brominated compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
  • Anti-inflammatory Properties : Compounds with similar structural features have been investigated for their anti-inflammatory effects. In vivo studies suggest that they can reduce pro-inflammatory cytokine production in models of rheumatoid arthritis .
  • Neuroprotective Effects : Research into fluorinated derivatives suggests potential neuroprotective properties, particularly in models of Parkinson's disease. These compounds may inhibit pathways associated with neuroinflammation .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound remains largely uncharacterized; however, its structural features suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties:

  • Absorption : The lipophilic nature due to the difluoromethoxy group may enhance oral bioavailability.
  • Metabolism : Potential for oxidative and reductive biotransformation pathways has been noted, which could influence its efficacy and safety profile .

Properties

Molecular Formula

C10H10BrF2NO2

Molecular Weight

294.09 g/mol

IUPAC Name

1-[2-amino-4-(difluoromethoxy)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H10BrF2NO2/c11-5-7(15)3-6-1-2-8(4-9(6)14)16-10(12)13/h1-2,4,10H,3,5,14H2

InChI Key

NAHNDVKGTMPIIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)N)CC(=O)CBr

Origin of Product

United States

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